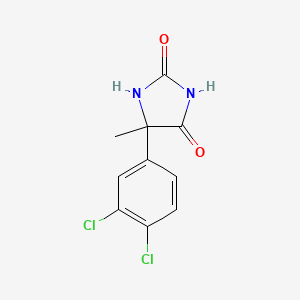
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is used in the synthesis of various pyrrolidine-2-one derivatives. A study demonstrated its utility in preparing derivatives by lactamization of γ-butyrolactone with hydrazine hydrate. These derivatives exhibited significant antibacterial activity against certain types of bacteria (Betti, Hussain, & Kadhem, 2020).
Dipeptide Analogues and Enantiopurity
The compound is instrumental in the synthesis of dipeptide analogues containing pyrrolin-2-ones. These analogues, derived from pyrrolidine-2,4-diones, showcase a linear, extended conformation and are synthesized with high yield and enantiopurity (Hosseini, Kringelum, Murray, & Tønder, 2006).
Pharmaceutical Synthesis
In pharmaceutical research, the synthesis of new medicinal molecules with improved biological activity often involves the introduction of various substituents into the nucleus of pyrrolidin-2-ones. Research has focused on synthesizing derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane (Rubtsova et al., 2020).
Ligand Synthesis in Organometallic Chemistry
It is also used in organometallic chemistry, specifically in synthesizing hybrid ligands with pyrrolidine rings for palladium(II) and mercury(II) complexes. These ligands, like N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, have been characterized for their properties in forming complexes (Singh et al., 2003).
Role in the Synthesis of Pyrrole Derivatives
The compound is integral in the preparation of pyrrole derivatives. These derivatives form the structural subunits of important biological molecules like heme and chlorophyll. Pyrrolidinones, which include this compound, are prepared via the reaction of butyrolactone with ammonia or a primary amine (Anderson & Liu, 2000).
Synthesis of Neurological Disorder Therapeutics
This compound is a significant intermediate in the synthesis of therapeutics for neurological disorders, such as Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).
Characterization in Forensic Science
In forensic science, the compound is identified and characterized for its properties through spectroscopic studies. It's used in the identification of novel hydrochloride salts of cathinones, a class of synthetic stimulants (Nycz, Paździorek, Małecki, & Szala, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISFSCSRZPYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239174 |
Source


|
| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92885-03-5 |
Source


|
| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)











